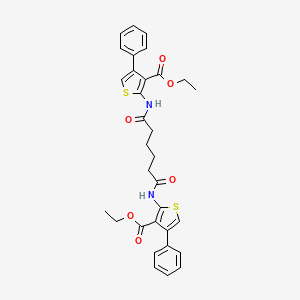![molecular formula C18H14BrN3OS2 B11682081 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide CAS No. 307975-72-0](/img/structure/B11682081.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドは、ベンゾチアゾール環、ブロモフェニル基、およびアセトヒドラジド部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドの合成は通常、複数のステップを伴います。
ベンゾチアゾール環の形成: これは、o-アミノチオフェノールと二硫化炭素を塩基の存在下で環化させることで達成できます。
スルファニル基の導入: 次に、ベンゾチアゾール環を適切なチオール化剤と反応させてスルファニル基を導入します。
アセトヒドラジド部分の形成: これは、スルファニル置換ベンゾチアゾールをクロロアセチルクロリドと反応させた後、ヒドラジン水和物と反応させてアセトヒドラジドを形成します。
ブロモフェニル基との縮合: 最後に、アセトヒドラジドを酸性条件下で2-ブロモ-3-フェニルプロプ-2-エン-1-アルデヒドと縮合させて目的の化合物を得ます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従う可能性がありますが、収率と純度を最適化するためにバッチまたは連続フロー反応器を利用して、より大規模に行われます。温度、圧力、溶媒の選択などの反応条件は、製品の一貫性を確保するために注意深く制御されます。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、アセトヒドラジド部分のカルボニル基を標的にすることができ、アルコール誘導体を生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用して、置換反応を促進できます。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドは、科学研究でいくつかの用途があります。
医薬品化学: 抗菌剤、抗がん剤、および抗炎症剤としての可能性について研究されています。
材料科学: この化合物のユニークな構造的特徴により、有機エレクトロニクスや高度な材料の構成要素として使用できる候補となっています。
工業化学: 染料、顔料、およびその他の特殊化学品の合成における中間体として使用できます。
作用機序
この化合物が生物系で作用するメカニズムは、特定の分子標的との相互作用を含みます。例えば、その抗菌活性は、細菌細胞膜を破壊したり、重要な酵素を阻害したりする能力に起因する可能性があります。ベンゾチアゾール環とブロモフェニル基の存在により、さまざまな生物学的経路と相互作用することが可能になり、がん細胞の増殖を阻害したり、炎症反応を調節したりすることができます。
類似の化合物との比較
類似の化合物
- 2-(1,3-ベンゾチアゾール-2-イルスルファニル)アセトヒドラジド
- 2-(1,3-ベンゾチアゾール-2-イルチオ)アセトヒドラジド
独自性
類似の化合物と比較して、2-(1,3-ベンゾチアゾール-2-イルスルファニル)-N'-[(1E,2Z)-2-ブロモ-3-フェニルプロプ-2-エン-1-イリデン]アセトヒドラジドは、ブロモフェニル基の存在により際立っており、その生物活性を高め、化学修飾のための追加の部位を提供できます。これにより、研究や産業におけるさまざまな用途のための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide stands out due to the presence of the bromophenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
307975-72-0 |
|---|---|
分子式 |
C18H14BrN3OS2 |
分子量 |
432.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H14BrN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+ |
InChIキー |
RQYUVKSFILBYJB-MCXKGUMDSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)\Br |
正規SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
![2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
